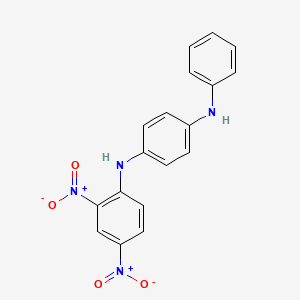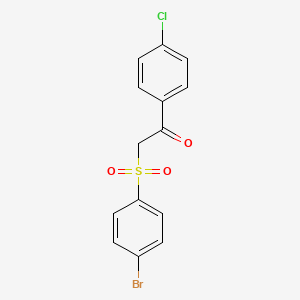
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone: is a chemical compound known for its unique structure, which includes both a benzothiazine and a thiophene ring.
Vorbereitungsmethoden
The synthesis of (4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone typically involves the reaction of benzothiazine derivatives with thiophene compounds under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(4H-1,4-Benzothiazin-2-yl)(thiophen-2-yl)methanone can be compared with other similar compounds, such as:
Benzothiazine derivatives: Compounds that contain the benzothiazine ring structure.
Thiophene derivatives: Compounds that contain the thiophene ring structure.
What sets this compound apart is its unique combination of both benzothiazine and thiophene rings, which can confer distinct chemical and biological properties .
Eigenschaften
| 105942-32-3 | |
Molekularformel |
C13H9NOS2 |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
4H-1,4-benzothiazin-2-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C13H9NOS2/c15-13(11-6-3-7-16-11)12-8-14-9-4-1-2-5-10(9)17-12/h1-8,14H |
InChI-Schlüssel |
JEZLJXMPDVBRCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC=C(S2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/no-structure.png)


![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)


